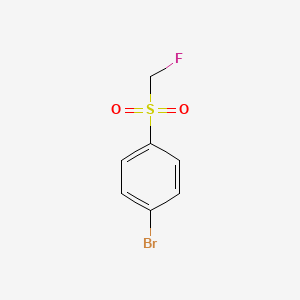

trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

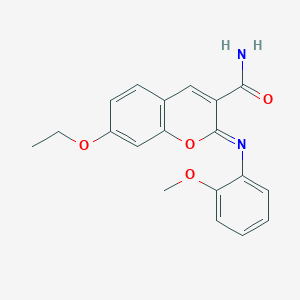

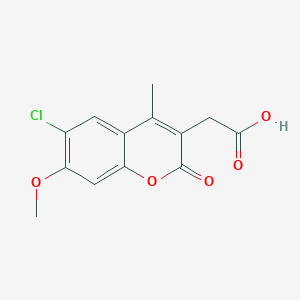

The compound is a derivative of tetrahydropyran, which is a six-membered ring compound containing an oxygen atom . The “trans-2-(4-Bromophenyl)” part suggests a bromophenyl group is attached to the second carbon of the tetrahydropyran ring in a trans configuration . The “5-propyl” indicates a propyl group attached to the fifth carbon of the ring .

Molecular Structure Analysis

The molecular structure likely consists of a six-membered ring (the tetrahydropyran) with various groups attached. The exact structure would depend on the specific locations and orientations of these groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, boronic acids and their derivatives are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Boronic acids and their derivatives are generally solid at room temperature .Applications De Recherche Scientifique

1. Synthesis and Structural Studies

Trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran and its isomers have been a subject of interest in synthetic chemistry, particularly in the preparation and structural analysis of tetrahydropyran derivatives. For instance, the study by Belyakov et al. (2009) focused on the molecular and crystal structure of trans and cis isomers of a related compound, revealing details about their molecular structures and crystal packing, which are critical in understanding the properties and potential applications of these compounds (Belyakov et al., 2009). Similarly, research by Fu et al. (2009) on a related compound highlighted the importance of trans conformation in the context of molecular structure and hydrogen bonding patterns (Fu et al., 2009).

2. Chemical Synthesis and Catalysis

The compound and its related derivatives have been used in various chemical synthesis processes. For example, Sweet and Brown (1968) discussed the methanolysis of 2-methoxy-5,6-dihydro-2H-pyran, leading to a mixture of trans- and cis-2,4-dimethoxytetrahydropyran, showcasing the compound's role in the synthesis of complex chemical structures (Sweet & Brown, 1968). The work by Nagaiah et al. (2006) also exemplifies the use of related compounds in aza-Diels-Alder reactions, indicating their utility in catalysis and synthesis of heterocyclic compounds (Nagaiah et al., 2006).

3. Pharmacological Research

While focusing on excluding drug use and dosage information, it's important to note that derivatives of this compound have been studied for potential pharmacological applications. For instance, the research by Bays et al. (1989) on trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, structurally related to trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran, delved into their synthesis and evaluated their antinociceptive activity, offering insights into their potential medicinal applications (Bays et al., 1989).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,5S)-2-(4-bromophenyl)-5-propyloxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3/t11-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEIHKLAKHRGBU-SMDDNHRTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(OC1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CC[C@@H](OC1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

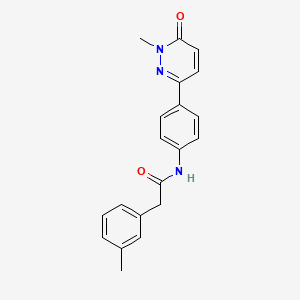

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)

![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)

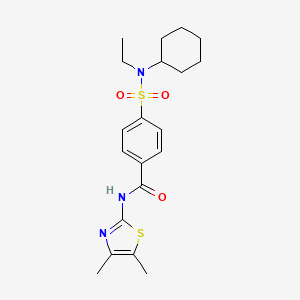

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)